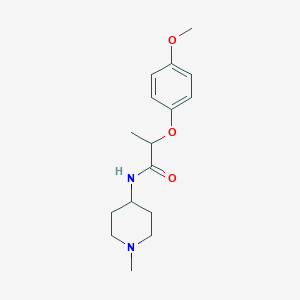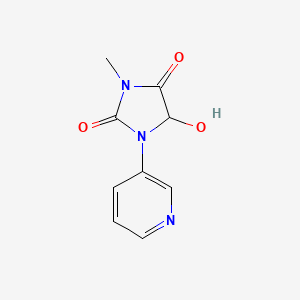
2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as S 15535, is a selective serotonin 5-HT1A receptor agonist. It is a potential therapeutic agent for the treatment of depression and anxiety disorders.
Mécanisme D'action
S 15535 acts as a selective agonist for the serotonin 5-HT1A receptor. This receptor is widely distributed in the brain and is involved in the regulation of mood, anxiety, and stress responses. Activation of the 5-HT1A receptor by S 15535 leads to the release of serotonin, which in turn modulates the activity of other neurotransmitter systems.
Biochemical and Physiological Effects:
S 15535 has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. S 15535 has been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using S 15535 in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to study the specific effects of 5-HT1A receptor activation on mood and anxiety. However, one limitation of using S 15535 is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on S 15535. One area of interest is its potential use in combination with other drugs for the treatment of depression and anxiety disorders. Another area of research is the development of more selective and long-lasting 5-HT1A receptor agonists. Additionally, there is interest in studying the effects of S 15535 on other neurotransmitter systems, such as the dopamine and noradrenaline systems.
Méthodes De Synthèse
The synthesis of S 15535 involves several steps. The starting material is 4-methoxyphenol, which is reacted with 2-chloroethyl isocyanate to form 2-(4-methoxyphenoxy)ethyl isocyanate. This intermediate is then reacted with N-methylpiperidine to form S 15535.
Applications De Recherche Scientifique
S 15535 has been extensively studied for its potential therapeutic effects on depression and anxiety disorders. It has been shown to increase the release of serotonin in the brain, which is a key neurotransmitter involved in mood regulation. S 15535 has also been found to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12(21-15-6-4-14(20-3)5-7-15)16(19)17-13-8-10-18(2)11-9-13/h4-7,12-13H,8-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAMTWVEMZJFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoyl)-1-piperazinecarboxylate](/img/structure/B4972894.png)
![17-(4-methoxyphenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4972898.png)



![2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4972923.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4972930.png)


![2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B4972938.png)
![N-({[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4972949.png)
![9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4972990.png)

![3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B4972998.png)